tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate
CAS No.:
Cat. No.: VC15762435
Molecular Formula: C10H15F3N4O2
Molecular Weight: 280.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15F3N4O2 |
|---|---|
| Molecular Weight | 280.25 g/mol |
| IUPAC Name | tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate |
| Standard InChI | InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-6-4-17(16-7(6)14)5-10(11,12)13/h4H,5H2,1-3H3,(H2,14,16)(H,15,18) |
| Standard InChI Key | HUNOMHGSFYDGFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN(N=C1N)CC(F)(F)F |
Introduction
Molecular and Structural Characteristics
IUPAC Nomenclature and Formula
The compound’s systematic IUPAC name, tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate, reflects its pyrazole ring substituted at position 1 with a 2,2,2-trifluoroethyl group and at position 4 with a Boc-protected amine. The molecular formula corresponds to a molar mass of 280.25 g/mol, as confirmed by high-resolution mass spectrometry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.25 g/mol |
| IUPAC Name | tert-Butyl N-[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate |
| SMILES Notation | CC(C)(C)OC(=O)NC1=CN(N=C1N)CC(F)(F)F |
| InChI Key | HUNOMHGSFYDGFP-UHFFFAOYSA-N |
The SMILES notation highlights the tert-butyl carbamate group () attached to the pyrazole ring, which is further substituted with an amino group at position 3 and a trifluoroethyl chain at position 1.
Synthesis and Manufacturing
Carbamate Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate () in the presence of a base such as 4-dimethylaminopyridine (DMAP) . For example, the Boc protection of the amine on the pyrazole ring can be achieved under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C .
Pyrazole Ring Functionalization
The trifluoroethyl group is typically introduced through alkylation reactions using 2,2,2-trifluoroethyl triflate or bromide. Palladium catalysts such as facilitate coupling reactions under inert atmospheres. A representative synthetic route involves:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with β-ketoesters.
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Trifluoroethylation: Alkylation at position 1 using trifluoroethyl halides.
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Boc Protection: Reaction with to protect the amine at position 3 .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole Formation | Hydrazine, β-ketoester, EtOH, reflux | 65–70% |
| Trifluoroethylation | , , DMF, 80°C | 50–55% |
| Boc Protection | , DMAP, THF, 0°C | 85–90% |
Chemical Reactivity and Derivatives
Deprotection and Functional Group Interconversion
The Boc group can be removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine, which serves as a precursor for further derivatization. Hydrogenolysis using and palladium on carbon () selectively reduces nitro groups or removes benzyl protections without affecting the trifluoroethyl moiety.
Palladium-Catalyzed Cross-Coupling
Applications in Drug Discovery
Prodrug Development
The Boc group serves as a transient protection for amines, enabling controlled release in physiological environments. This property is exploited in prodrug designs to enhance bioavailability .
Fluorescent Probes
The amino group can be conjugated with fluorophores (e.g., fluorescein isothiocyanate) to create imaging agents for cellular studies . Such probes are valuable in tracking drug distribution in preclinical models .
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Target Identification: Use pull-down assays to identify protein targets in disease pathways.
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Synthetic Optimization: Develop enantioselective routes to access stereoisomers for structure-activity relationship (SAR) studies.
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